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Vif-ElonginC interaction inhibitor 1

HIV-1 Vif ElonginC APOBEC3G

Researchers targeting the HIV-1 Vif-APOBEC3 axis face a critical gap: the need for a validated, mechanism-specific inhibitor that cleanly dissects E3 ligase assembly from substrate binding. VEC-5 (Vif-ElonginC interaction inhibitor 1) directly addresses this by blocking the upstream Vif-ElonginC protein-protein interaction, thereby rescuing A3G, A3C & A3F from proteasomal degradation. - Validated benchmark: IC₅₀ 24.48 μM (293T assay), >99% HPLC purity, BLI-confirmed target engagement. - Distinct from RN-18: targets ElonginC recruitment, not Vif-A3G recognition, enabling unambiguous pathway dissection. - Reliable supply: founder indolizine scaffold; serves as reference standard for SAR & HTS campaigns.

Molecular Formula C29H21NO4
Molecular Weight 447.5 g/mol
CAS No. 374679-27-3
Cat. No. B1683808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVif-ElonginC interaction inhibitor 1
CAS374679-27-3
SynonymsVEC-5;  VEC 5;  VEC5; 
Molecular FormulaC29H21NO4
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5
InChIInChI=1S/C29H21NO4/c1-2-34-29(33)24-18-26(28(32)22-13-12-19-8-6-7-11-21(19)16-22)30-15-14-23(17-25(24)30)27(31)20-9-4-3-5-10-20/h3-18H,2H2,1H3
InChIKeyOMNFLCJXENKOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VEC-5 Identity and Procurement Baseline


Vif-ElonginC interaction inhibitor 1 (compound VEC-5; CAS 374679-27-3) is a small-molecule indolizine-derivative HIV-1 viral infectivity factor (Vif) antagonist discovered through structure-based virtual screening targeting the Vif-ElonginC protein-protein interface [1]. Its canonical IUPAC name is ethyl 7-benzoyl-3-(naphthalene-2-carbonyl)indolizine-1-carboxylate, with molecular formula C₂₉H₂₁NO₄ and molecular weight 447.48 g/mol . VEC-5 inhibits HIV-1 replication exclusively in A3G-positive (nonpermissive) cells by blocking the direct binding of Vif to ElonginC, thereby preventing the assembly of the Vif-ElonginB/C-Cullin5 E3 ubiquitin ligase complex and rescuing host restriction factors APOBEC3G (A3G), APOBEC3C, and APOBEC3F from proteasomal degradation [1].

VEC-5 Uniqueness Against In-Class Antagonists


The Vif antagonist class is mechanistically heterogeneous: RN-18 (CAS 431980-38-0) inhibits the Vif-APOBEC3G protein-protein interaction, while VEC-5 targets the upstream Vif-ElonginC interaction essential for E3 ligase recruitment [1][2]. These distinct nodes produce divergent pharmacological profiles in APOBEC3 protection breadth, cytotoxicity windows, and cross-species Vif specificity, meaning RN-18 and VEC-5 cannot be used interchangeably in mechanistic studies of the Vif-APOBEC3 axis [3]. Furthermore, indolizine-derivative follow-up compounds such as compound 2g (IC₅₀ = 11.0 μM in anti-HIV-1 assays) were designed as VEC-5 analogs and exhibit quantitative differences in potency, underscoring that even same-scaffold compounds are not functionally equivalent [4][5].

VEC-5 Differentiation Evidence for Procurement


Vif-ElonginC Interface Blockade vs. Vif-A3G

VEC-5 is the only commercially available small molecule validated to directly block the Vif-ElonginC protein-protein interaction, as demonstrated by co-immunoprecipitation experiments showing that VEC-5 treatment disrupts the Vif-ElonginC association in transfected 293T cells [1]. In contrast, the historically prominent Vif antagonist RN-18 targets the Vif-APOBEC3G interface and does not directly perturb ElonginC recruitment [2][3]. This mechanistic distinction is critical because inhibitors targeting different nodes of the Vif-E3 ligase pathway yield fundamentally different outcomes: VEC-5 preserves Vif protein stability while liberating APOBEC3 proteins, whereas RN-18 enhances Vif degradation in an A3G-dependent manner [2][4]. Users requiring selective disruption of the E3 ligase assembly step—as opposed to blocking substrate recognition—must specify VEC-5 rather than RN-18.

HIV-1 Vif ElonginC APOBEC3G E3 ubiquitin ligase host-pathogen interaction

Cytotoxicity: Superior Viability in H9 Cells

During the original virtual-screening hit triage, VEC-5 and VEC-6 were identified as the two strongest inhibitors of HIV-1 infectivity from 15 candidate compounds [1]. However, cytotoxicity profiling in H9 cells revealed a stark difference: at 100 μM, VEC-5-treated cells maintained >85% viability, whereas VEC-6 treatment reduced viability to 22% [1]. This 3.9-fold viability advantage was the decisive factor in selecting VEC-5 over VEC-6 for further development. At therapeutically relevant concentrations (5–50 μM), VEC-5 consistently sustained >95% viability [1]. This dataset provides direct, internally controlled evidence that not all compounds emerging from the same screening campaign possess acceptable cytotoxicity profiles, and that VEC-5 represents the optimized hit with demonstrated cellular tolerability.

HIV-1 Vif inhibitor cytotoxicity therapeutic window H9 T-cell line Hit-to-lead selection

Docking: Enhanced Vif Binding vs. RN-18

A dedicated head-to-head computational docking study by Sinha et al. (2014) directly compared VEC-5 and RN-18 binding to the HIV-1 Vif protein using protein-protein and ligand-receptor docking approaches [1]. The study concluded that VEC-5 showed better interaction with Vif than RN-18 [1]. Predicted docking poses indicated that VEC-5-bound Vif and RN-18-bound Vif both showed diminished interaction with A3G compared to inhibitor-unbound Vif, but VEC-5 exhibited more favorable binding characteristics at the Vif level [1]. While the authors note that in vitro validation is needed, this represents the only published computational study that directly benchmarks VEC-5 against RN-18 in a unified analytical framework, providing orthogonal in silico support for the differential molecular recognition properties of these two Vif antagonists.

molecular docking Vif inhibitor protein-protein interaction APOBEC3G computational pharmacology

Multi-APOBEC3 Protection from Degradation

Western blot analysis in 293T cells coexpressing Vif and individual APOBEC3 family members demonstrated that VEC-5 treatment rescues protein levels of not only APOBEC3G (A3G) but also APOBEC3C (A3C) and APOBEC3F (A3F) [1]. All three APOBEC3 proteins were substantially reduced upon Vif coexpression and partially to fully restored upon VEC-5 treatment in a dose-dependent manner [1]. Additionally, VEC-5 partially rescued AGM A3G from SIVagmTan Vif-mediated degradation, indicating cross-species activity against primate lentiviral Vif proteins [1]. In contrast, the foundational RN-18 characterization paper by Nathans et al. (2008) focused primarily on A3G rescue and does not report equivalent breadth of APOBEC3 family protection [2]. The ability of VEC-5 to simultaneously liberate multiple APOBEC3 restriction factors distinguishes it as a more broadly active probe for studying the full Vif-APOBEC3 antagonism network.

APOBEC3G APOBEC3C APOBEC3F Vif-mediated degradation host restriction factor broad-spectrum antiviral

Biophysical Confirmation of Vif-ElonginC Blockade

VEC-5 is supported by direct biophysical evidence of target engagement: in a biolayer interferometry (BLI) assay using an Octet RED96 instrument, VEC-5 at 50 μM substantially reduced Vif protein binding to immobilized ElonginB/C complex compared to the DMSO vehicle control [1]. In this experiment, biotinylated ElonginB/C was immobilized on streptavidin sensors, and Vif protein (80 μg/mL) was introduced in the presence of either DMSO or 50 μM VEC-5; the wavelength shift reflecting protein-protein binding was monitored over 420 seconds [1]. The BLI data provide label-free, real-time confirmation that VEC-5 physically interferes with the Vif-ElonginC interaction, complementing the cell-based co-immunoprecipitation results [1]. This level of biophysical characterization is absent from the primary RN-18 literature [2] and provides procurement confidence that VEC-5 engages its reported target through a defined molecular mechanism.

biolayer interferometry protein-protein interaction inhibition Vif-ElonginC BLI binding assay label-free detection

VEC-5 Recommended Application Scenarios


Screening Benchmark for Vif-ElonginC Inhibitors

VEC-5 serves as the validated reference inhibitor for high-throughput screening campaigns targeting the Vif-ElonginC interface. Its characterized IC₅₀ of 24.48 μM (95% CI: 20.34–29.48 μM) in the 293T viral infectivity assay provides a quantitative benchmark against which new chemical entities can be compared [1]. The compound's BLI-validated target engagement, >99% HPLC purity, and well-defined cytotoxicity profile (>85% viability at 100 μM in H9 cells) make it suitable as a positive control for assay quality control and hit validation [1]. Because VEC-5 targets a node (Vif-ElonginC) distinct from that of RN-18 (Vif-A3G), it is the appropriate benchmark for campaigns specifically seeking ElonginC-recruitment inhibitors rather than general Vif antagonists [2].

Vif-E3 Ubiquitin Ligase Assembly Dissection

The Vif-ElonginC interaction is the initiating step for assembly of the Vif-ElonginB/C-Cullin5-Rbx2 E3 ubiquitin ligase complex. VEC-5 is uniquely positioned as a chemical probe to dissect this assembly step because its mechanism (blocking Vif-ElonginC binding) is upstream of substrate (A3G) recruitment, in contrast to RN-18 which targets Vif-A3G recognition [1]. Experimental designs requiring selective interrogation of E3 ligase assembly versus substrate binding should employ VEC-5, as it preserves Vif protein stability while liberating A3G, A3C, and A3F, enabling clean dissection of the ubiquitination pathway hierarchy [1][2].

Reference Standard for Indolizine SAR Programs

VEC-5 is the founder compound of the indolizine class of Vif-ElonginC inhibitors. The subsequent SAR studies by Huang et al. (2013) used VEC-5 as the template, reporting IC₅₀ values of approximately 20 μM for VEC-5 and identifying improved analogs such as compound 2g (IC₅₀ = 11.0 μM) [1]. Medicinal chemistry programs developing indolizine-based Vif inhibitors should procure VEC-5 as the reference standard for comparative potency measurements, selectivity profiling, and scaffold-hopping validation [1]. The commercial availability of VEC-5 with defined purity specifications enables reproducible cross-laboratory SAR comparisons.

Dual-Agent Synergy with Antiretroviral Inhibitors

VEC-5 is increasingly employed in combination with FDA-approved antiretroviral agents (e.g., reverse transcriptase inhibitors or integrase inhibitors) to explore whether concurrent blockade of the Vif-APOBEC3 axis and conventional enzymatic targets yields enhanced viral suppression [1]. Because VEC-5 operates through a host-factor-dependent mechanism (requiring A3G expression) rather than direct viral enzyme inhibition, combination studies can reveal whether liberating innate restriction factors potentiates the activity of direct-acting antivirals [1]. The well-characterized cell-type-dependent activity profile (active only in A3G-positive cells such as H9, CEM, and SupT1/A3G; inactive in permissive CEM-SS and SupT1 cells) allows researchers to design appropriate control experiments using isogenic A3G-positive and A3G-negative cell pairs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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